Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate
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Overview
Description
Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate, also known as MBTBA, is a synthetic molecule that is used in a variety of scientific research applications. It is a compound of bromine, carbon, oxygen, and nitrogen atoms, and is a member of the family of brominated phenylacetates. MBTBA is a useful reagent for organic synthesis and has been used in a variety of scientific studies.
Scientific Research Applications
Synthesis and Antimicrobial Agents
A study conducted by Doraswamy and Ramana (2013) outlines the synthesis of substituted phenyl azetidines with potential antimicrobial properties. The synthesis pathway includes the reaction of 2-(4-bromo phenyl) methyl cyanide with ethylchloroformate, followed by several steps, ultimately yielding 3-(4-bromo phenyl) azetidine. This research highlights the utility of Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate in developing compounds with antimicrobial activity (Doraswamy & Ramana, 2013).
Polymer Synthesis
In another study, Gao, Sanda, and Masuda (2003) focused on the synthesis and polymerization of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide. The study explored the properties of the formed polymers, demonstrating the chemical's role in the field of polymer science and its potential for creating new materials with unique properties (Gao, Sanda, & Masuda, 2003).
Conformational Analysis
Ejsmont, Gajda, and Makowski (2007) provided insights into the conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester in both crystalline state and gas phase through X-ray diffraction and DFT calculations. This study underscores the importance of Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate in understanding the structural and conformational aspects of complex organic molecules (Ejsmont, Gajda, & Makowski, 2007).
Isotopic Enrichment
Bazewicz et al. (2011) explored the synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester, focusing on the impact of cyanation solvent on isotopic enrichment. This research highlights the compound's relevance in preparing isotopically labeled molecules for spectroscopic studies and its potential applications in studying molecular interactions and environments (Bazewicz et al., 2011).
Fluorimetric Chemosensors
Esteves, Raposo, and Costa (2016) developed novel fluorescent 4,5-diarylimidazolyl-phenylalanines as potential fluorimetric chemosensors for ion recognition, using N-tert-butyloxycarbonyl-4-formylphenylalanine methyl ester. This work demonstrates the compound's utility in creating chemosensory peptidic frameworks for detecting biologically and analytically important ions (Esteves, Raposo, & Costa, 2016).
Mechanism of Action
Target of action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound might interact with its targets through oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical pathways
It’s worth noting that similar compounds are often involved in suzuki–miyaura cross-coupling reactions , which are key processes in synthetic chemistry for creating carbon-carbon bonds .
Result of action
In the context of suzuki–miyaura cross-coupling reactions, the result of the compound’s action would be the formation of a new carbon-carbon bond .
Action environment
It’s worth noting that suzuki–miyaura cross-coupling reactions, in which similar compounds are often used, are known for their mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
methyl 2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOPTLASVNELEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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